An In-Depth Technical Guide to Dibenzo[b,f]thiazepin-11(10H)-one: IUPAC Nomenclature, Structure, and Synthesis
An In-Depth Technical Guide to Dibenzo[b,f]thiazepin-11(10H)-one: IUPAC Nomenclature, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzo[b,f]thiazepin-11(10H)-one, a pivotal heterocyclic compound in medicinal chemistry. This document details its IUPAC nomenclature, molecular structure, physicochemical properties, and key synthetic methodologies. Furthermore, as a crucial intermediate in the synthesis of the atypical antipsychotic drug Quetiapine, this guide elucidates the relevant pharmacological signaling pathways.
IUPAC Nomenclature and Chemical Structure
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is Dibenzo[b,f][1]thiazepin-11(10H)-one . This nomenclature precisely describes the molecule's architecture:
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Dibenzo : Indicates the fusion of two benzene rings to a central heterocyclic ring.
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[b,f] : Specifies the faces of the thiazepin ring where the benzene rings are fused.
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[1]thiazepine : Denotes a seven-membered heterocyclic ring containing a sulfur (thia) atom at position 1 and a nitrogen (aza) atom at position 4.
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-11(10H)-one : Indicates a ketone group at position 11 and that the nitrogen atom at position 10 is bonded to a hydrogen atom.
The chemical structure of Dibenzo[b,f]thiazepin-11(10H)-one is depicted below:
Molecular Formula: C₁₃H₉NOS
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for Dibenzo[b,f]thiazepin-11(10H)-one is presented in the tables below. This information is critical for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3159-07-7 | [2] |
| Molecular Weight | 227.28 g/mol | [3] |
| Appearance | White to off-white or pale yellow crystalline powder | [3][4] |
| Melting Point | 265 °C | [4][5] |
| Boiling Point | 309.2 °C at 760 mmHg | [5] |
| Solubility | Sparingly soluble in Chloroform, DMSO, and Methanol. Soluble in ethanol, slightly soluble in water. | [3][4] |
| pKa | 12.40 ± 0.20 (Predicted) | [5][6] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 10.5 (s, 1H, -NH), 7.02-7.8 (m, 8H, Ar-H) | [1] |
| Mass Spectrometry (m/z) | 227.9 (M+1) | [1] |
| ¹³C NMR (d₆-DMSO, 125 MHz) of a similar dibenz[b,f][1]oxazepin-11(10H)-one structure | Aromatic carbons typically appear in the δ 120-160 ppm range, with the carbonyl carbon appearing further downfield (δ > 165 ppm). | [7] |
| Infrared (IR) Spectroscopy | Characteristic peaks are expected for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-S stretching. |
Note on ¹³C NMR: While a specific spectrum for Dibenzo[b,f]thiazepin-11(10H)-one was not found in the immediate search, the data for a structurally analogous oxazepine derivative provides a reasonable expectation for the chemical shifts.
Synthesis and Experimental Protocols
Dibenzo[b,f]thiazepin-11(10H)-one is a key intermediate in the synthesis of Quetiapine, an important antipsychotic medication.[8][9] Several synthetic routes have been developed, often focusing on efficiency and suitability for industrial-scale production.[9] Below are detailed methodologies for two common synthetic approaches.
Synthesis via Intramolecular Cyclization of 2-(Phenylthio)phenyl Carbamate
This widely used method involves the preparation of a carbamate intermediate followed by a polyphosphoric acid (PPA) mediated cyclization.
Experimental Protocol:
Step 1: Synthesis of (2-Nitrophenyl)(phenyl)sulfane
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To a solution of thiophenol (150 g) and sodium hydroxide (60 g) in isopropyl alcohol (500 mL), add 1-chloro-2-nitrobenzene (250 g) slowly.
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Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture and add water (1000 mL).
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Extract the product with toluene and evaporate the solvent under vacuum to yield (2-nitrophenyl)(phenyl)sulfane.[1]
Step 2: Synthesis of 2-(Phenylthio)aniline
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To an aqueous solution of iron powder (300 g) and ammonium chloride (40 g), slowly add a solution of (2-nitrophenyl)(phenyl)sulfane in water.
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Reflux the mixture at 85-95 °C for 3-4 hours (monitored by TLC).
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After completion, cool to room temperature and filter to remove the iron catalyst.
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Extract the product with toluene (3 x 150 mL). The toluene layer containing 2-(phenylthio)aniline can be used directly in the next step.[1]
Step 3: Synthesis of Phenyl (2-(phenylthio)phenyl)carbamate
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To the toluene solution of 2-(phenylthio)aniline, add phenyl chloroformate (270 mL) over 30-40 minutes at 50-55 °C.
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Stir for 15-20 minutes, then add a solution of sodium carbonate at 50-55 °C.
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Heat the reaction mixture at 60-65 °C for 2 hours (monitored by TLC).
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After cooling, the toluene layer containing the carbamate is collected and can be used for cyclization without further purification.[1]
Step 4: Synthesis of Dibenzo[b,f][1]thiazepin-11(10H)-one
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Add the crude phenyl (2-(phenylthio)phenyl)carbamate slowly to polyphosphoric acid (1520 g) at 65 °C with stirring.
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Heat the reaction to 100-105 °C for 6-8 hours.
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Cool the reaction mixture to approximately 80 °C and then slowly add ice-cold water.
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After cooling to ambient temperature, filter the off-white solid product, wash sparingly with acetone, and dry.[1]
Below is a DOT script for the synthesis workflow:
Caption: Synthesis of Dibenzo[b,f][1][10]thiazepin-11(10H)-one via carbamate intermediate.
Synthesis via Denitrocyclization
An alternative approach involves the intramolecular aromatic denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides. This method can be advantageous under certain conditions.
Experimental Protocol:
A general procedure for this type of reaction is as follows:
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Synthesize the precursor 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amide through standard amidation and nucleophilic aromatic substitution reactions.
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Treat the amide precursor with a suitable base (e.g., potassium carbonate, DBU) in a high-boiling point solvent like DMF or DMSO.
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Heat the reaction mixture to induce intramolecular cyclization with the elimination of a nitro group.
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The product can be isolated and purified using standard techniques such as crystallization or chromatography.[11]
Relevance in Drug Development: The Quetiapine Connection
Dibenzo[b,f]thiazepin-11(10H)-one is a critical building block for the synthesis of Quetiapine, an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[12][13] The thiazepine core is essential for the pharmacological activity of Quetiapine.
Mechanism of Action of Quetiapine and Relevant Signaling Pathways
Quetiapine's therapeutic effects are attributed to its complex interaction with various neurotransmitter receptors in the brain.[14] Its mechanism of action involves a combination of antagonist and partial agonist activities at dopamine and serotonin receptors.[15]
The key interactions include:
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Dopamine D₂ Receptor Antagonism : Quetiapine acts as an antagonist at D₂ receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[14][15]
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Serotonin 5-HT₂A Receptor Antagonism : Antagonism at 5-HT₂A receptors in the frontal cortex is believed to contribute to the alleviation of negative symptoms of schizophrenia and may reduce the incidence of extrapyramidal side effects.[13][15]
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Serotonin 5-HT₁A Receptor Partial Agonism : Quetiapine exhibits partial agonist activity at 5-HT₁A receptors, which is implicated in its antidepressant effects.[14][15]
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Norepinephrine Reuptake Inhibition : The active metabolite of Quetiapine, norquetiapine (N-desalkylquetiapine), is a potent inhibitor of the norepinephrine transporter (NET), contributing to the antidepressant efficacy of the parent drug.[15]
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Histamine H₁ and Adrenergic α₁ Receptor Antagonism : Antagonism at these receptors is associated with some of the side effects of Quetiapine, such as sedation and orthostatic hypotension, respectively.[14]
The following Graphviz diagram illustrates the signaling pathway influenced by Quetiapine:
Caption: Quetiapine's mechanism of action at key neurotransmitter receptors.
Conclusion
Dibenzo[b,f]thiazepin-11(10H)-one is a molecule of significant interest in the field of medicinal chemistry and drug development. Its well-defined structure and versatile synthesis routes make it an invaluable precursor for pharmacologically active compounds, most notably the atypical antipsychotic Quetiapine. A thorough understanding of its properties and synthesis is essential for researchers and scientists working on the development of novel therapeutics targeting the central nervous system. This guide provides a foundational resource for such endeavors.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Down for maintenance [cymitquimica.com]
- 3. shreeneels.net [shreeneels.net]
- 4. Dibenzo[b,f] thiazepin-11(10H)-one or Manufacturers, with SDS [mubychem.com]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. N-desalkylquetiapine activates ERK1/2 to induce GDNF release in C6 glioma cells: a putative cellular mechanism for quetiapine as antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quetiapine - Wikipedia [en.wikipedia.org]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. droracle.ai [droracle.ai]
